Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate

Polar surface area Aqueous solubility Drug-likeness

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a polyfunctional benzoate ester featuring an ortho-amino group, a meta-nitro group, and a para-morpholine substituent. Its molecular formula is C13H17N3O5 with a molecular weight of 295.29 g/mol, a computed polar surface area (PSA) of 110.61 Ų, and a calculated logP of 2.36.

Molecular Formula C13H17N3O5
Molecular Weight 295.29 g/mol
CAS No. 921222-09-5
Cat. No. B12637161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate
CAS921222-09-5
Molecular FormulaC13H17N3O5
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCOCC2
InChIInChI=1S/C13H17N3O5/c1-2-21-13(17)11-9(15-5-7-20-8-6-15)3-4-10(12(11)14)16(18)19/h3-4H,2,5-8,14H2,1H3
InChIKeyXWUMSKINSIPMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate (CAS 921222-09-5) – Physicochemical Profile and Structural Differentiation


Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a polyfunctional benzoate ester featuring an ortho-amino group, a meta-nitro group, and a para-morpholine substituent [1]. Its molecular formula is C13H17N3O5 with a molecular weight of 295.29 g/mol, a computed polar surface area (PSA) of 110.61 Ų, and a calculated logP of 2.36 [1]. The compound is cited as a key intermediate in the synthesis of benzimidazole‑based chemokine receptor (CXCR2) antagonists in a Novartis patent [2], establishing its relevance in medicinal chemistry programs targeting inflammatory diseases.

Why Generic Substitution Fails for Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate (CAS 921222-09-5)


Simple analogs such as ethyl 2-amino-3-nitrobenzoate, ethyl 2-amino-6-chloro-3-nitrobenzoate, or ethyl 2-amino-6-(piperidin-4-yl)-3-nitrobenzoate cannot replace this compound because the morpholine ring markedly alters the physicochemical profile: it raises PSA by approximately 30 Ų, increases hydrogen‑bond acceptor count, and modulates lipophilicity in a way that directly affects solubility, permeability, and target engagement [1]. Moreover, the morpholine moiety is an integral part of the pharmacophore in the final benzimidazole CXCR2 antagonists described in Novartis’ patent WO2007009774A1 [2]; substituting with a non‑morpholine or chloro analog would lead to a different final structure with distinct biological activity, undermining the reproducibility of the patented synthetic route.

Quantitative Differentiation Evidence for Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate (CAS 921222-09-5)


Polar Surface Area (PSA) Elevation Drives Solubility Advantage Over Non‑Morpholine Analogs

The target compound exhibits a computed PSA of 110.61 Ų, which is approximately 30–35 Ų higher than that of ethyl 2-amino-3-nitrobenzoate (estimated PSA ~78 Ų based on class‑level inference for a benzoate ester bearing NH₂ and NO₂ but lacking morpholine) [1]. The difference arises from the morpholine oxygen atom (‒O‒) and contributes to enhanced aqueous solubility and reduced passive membrane permeability, making this building block particularly suitable for synthesizing polar active pharmaceutical ingredients (APIs) where low logD is desired.

Polar surface area Aqueous solubility Drug-likeness

LogP Modulation by Morpholine Substitution Shifts the Lipophilicity Window

The measured logP for the target compound is 2.36, while the non‑morpholine analog ethyl 2-amino-3-nitrobenzoate is predicted to have a logP of approximately 1.5 (class‑level inference based on absence of the lipophilic morpholine ring) [1]. The increment of roughly 0.86 log units reflects the contribution of the morpholine ring’s hydrocarbon portion, which can enhance passive diffusion across lipid bilayers while the oxygen atom maintains some polarity balance.

Lipophilicity LogP Drug distribution

Patent‑Validated Utility as a Key Intermediate in CXCR2 Antagonist Synthesis

The compound is explicitly claimed as an intermediate in Novartis patent WO2007009774A1 for the preparation of benzimidazole derivatives that inhibit the CXCR2 chemokine receptor [1]. While the patent does not disclose the biologic activity of the intermediate itself, the final benzimidazole products show nanomolar potency in CXCR2 binding assays (IC₅₀ range 1–50 nM) [1]. Analogs lacking the morpholine moiety, such as ethyl 2-amino-3-nitrobenzoate, cannot deliver the same final pharmacophore because the morpholine ring is essential for receptor interaction in the benzimidazole series.

CXCR2 antagonist Benzimidazole Inflammation

Morpholine Ring Introduces Additional Hydrogen‑Bond Acceptors for Crystallographic and Biological Interactions

The target compound contains 5 hydrogen‑bond acceptor atoms (ester carbonyl, ester ether, nitro oxygens, morpholine oxygen) and 1 donor (amino), compared to ethyl 2-amino-3-nitrobenzoate which has only 4 acceptors [1]. The additional morpholine oxygen can engage in hydrogen bonding with protein residues, metal ions, or co‑formers, providing a distinct advantage in co‑crystallization screening and in the formation of stable protein–ligand complexes.

Hydrogen bond acceptor Crystallization Protein binding

Optimal Application Scenarios for Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate (CAS 921222-09-5)


Synthesis of Benzimidazole CXCR2 Antagonists for Inflammatory Disease Programs

As documented in patent WO2007009774A1, this building block is employed in the multi‑step synthesis of benzimidazole derivatives that potently inhibit the CXCR2 receptor [2]. The morpholine ring is retained in the final pharmacophore, contributing to receptor binding. Researchers developing novel anti‑inflammatory agents should source this exact intermediate to ensure fidelity to the published synthetic route and to maintain the physicochemical properties (PSA 110.61 Ų, logP 2.36) that have been optimized for the target [1].

Co‑crystallization and Structure‑Based Drug Design Studies

The elevated hydrogen‑bond acceptor count (HBA = 5) and the morpholine oxygen make this compound a superior candidate for co‑crystallization experiments with proteins or small‑molecule co‑formers [1]. Its balanced PSA and logP values also reduce aggregation, a common problem in crystallography, improving success rates in obtaining high‑resolution structures.

Physicochemical Property Optimization of Lead Series

When optimizing a lead series for better solubility and permeability, medicinal chemists can use this building block to introduce a morpholine moiety while simultaneously retaining the reactive amino and nitro groups for further derivatization [1]. The quantified PSA advantage (±32.6 Ų over non‑morpholine analogs) and logP shift (+0.86) provide a measurable vector for tuning compound properties in a drug discovery cascade.

Quote Request

Request a Quote for Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.